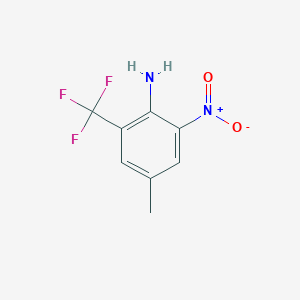![molecular formula C12H13NO B13318520 4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one](/img/structure/B13318520.png)
4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one typically involves multicomponent reactions using 2-naphthol as a starting material . The reaction conditions often include the use of Brønsted acids, such as sulfuric acid or methanesulfonic acid, to facilitate the condensation reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for monitoring and purification .
Chemical Reactions Analysis
4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one can be compared with other similar compounds, such as:
1-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole: This compound has a similar heterocyclic structure but differs in its biological activities and applications.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different chemical reactivity and biological properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-methyl-2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one |
InChI |
InChI=1S/C12H13NO/c1-7-6-10-11(13-12(10)14)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3,(H,13,14) |
InChI Key |
ZJEUESTVUPZXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C3=CC=CC=C13)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)
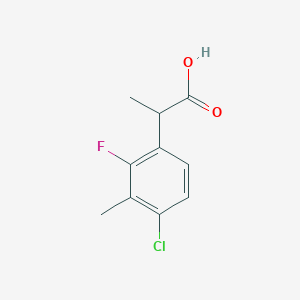
![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)

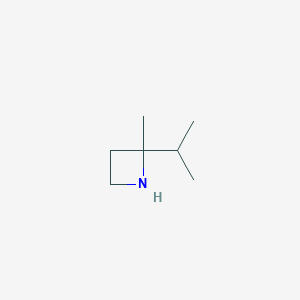
![4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318467.png)
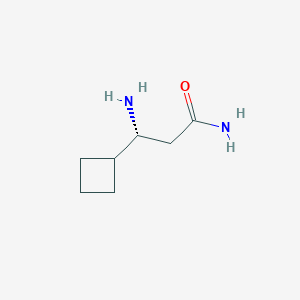
![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)
![[3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)
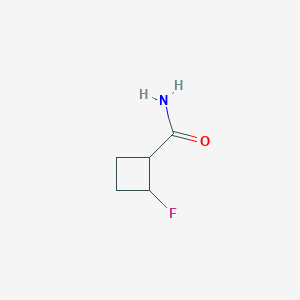
![N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13318489.png)
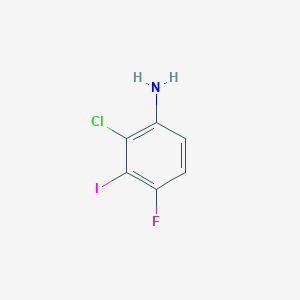
![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)
